

Lometraline: A Technical Overview of a Key Intermediate in Antidepressant Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lometraline*

Cat. No.: *B1675045*

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This technical guide provides a comprehensive overview of **Lometraline**, a notable aminotetralin derivative. Developed initially by Pfizer, **Lometraline** was investigated as a potential antipsychotic, tranquilizer, and antiparkinsonian agent.^[1] While its development for these indications was ultimately suspended due to a lack of psychoactivity in clinical studies, **Lometraline** holds a significant place in pharmaceutical history as a crucial intermediate in the research that led to the discovery of the widely-used antidepressant, Sertraline.^[1]

This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of the available technical data on **Lometraline** and its context in the evolution of antidepressant therapies.

Core Molecular Data

The fundamental molecular properties of **Lometraline** and its hydrochloride salt are summarized below. This data is essential for the characterization and understanding of the compound's physicochemical properties.

Property	Lometraline	Lometraline Hydrochloride
Molecular Formula	C13H18ClNO	C13H19Cl2NO
Molecular Weight	239.74 g/mol	276.20 g/mol
IUPAC Name	8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine	Not Applicable
CAS Number	39951-65-0	34552-78-8
Developmental Code	CP-14,368	CP-14,368-1

Developmental History and Logical Progression to Sertraline

Lometraline's primary significance lies in its role as a scaffold for further chemical modification. The exploration of its derivatives led to the synthesis of Tametraline, a potent inhibitor of dopamine and norepinephrine reuptake. This line of research culminated in the discovery of Sertraline, a selective serotonin reuptake inhibitor (SSRI) that has become a cornerstone in the treatment of depression and other psychiatric disorders.^[1]

The following diagram illustrates the logical progression from **Lometraline** to Sertraline, highlighting the key chemical modifications and the resulting changes in pharmacological targets.



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Logical progression from **Lometraline** to Sertraline.

Experimental Protocols and Signaling Pathways: Data Limitations

Due to the early discontinuation of **Lometraline**'s development, detailed experimental protocols and comprehensive studies on its mechanism of action and effects on specific signaling pathways are not extensively available in the public domain. The initial clinical evaluations focused on its potential as an antidepressant and anxiolytic, but these studies did not yield significant findings of psychoactivity at the tested doses, leading to the cessation of further investigation.[1]

For researchers interested in the broader class of aminotetralin derivatives, a review of the preclinical toxicological evaluation of Sertraline may provide some relevant insights into the potential areas of investigation for related compounds. Studies on Sertraline have identified the liver as a target organ, with observed effects consistent with the induction of hepatic xenobiotic-metabolizing enzymes.

Conclusion

Lometraline serves as a compelling case study in drug development, demonstrating how an initially unviable candidate can become a foundational element for the creation of a highly successful therapeutic agent. While in-depth technical data on **Lometraline** itself is limited, its structural and conceptual legacy is evident in the development of Tametraline and, ultimately, Sertraline. For scientists and researchers in the field of medicinal chemistry and pharmacology, the story of **Lometraline** underscores the value of iterative molecular design and the often-unforeseen pathways to therapeutic innovation.

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References

- 1. Lometraline - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Lometraline: A Technical Overview of a Key Intermediate in Antidepressant Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675045#lometraline-molecular-weight-and-formula]

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